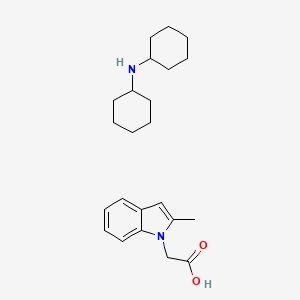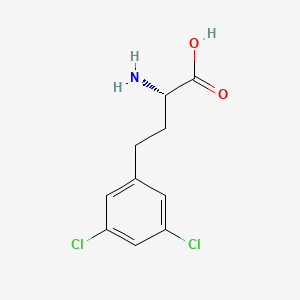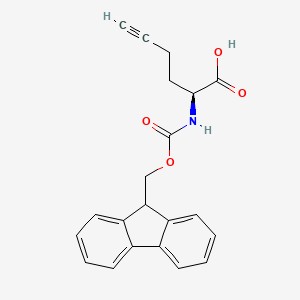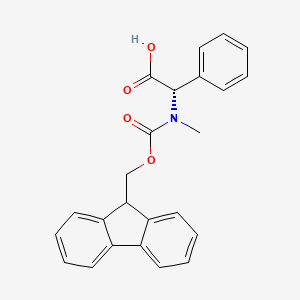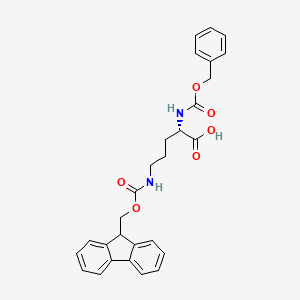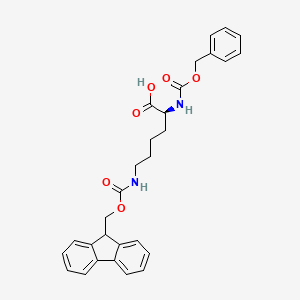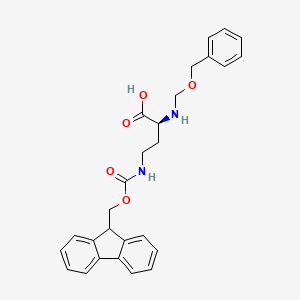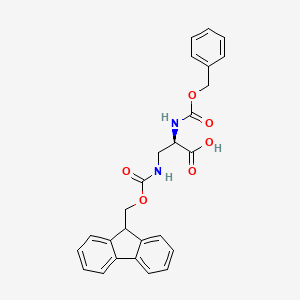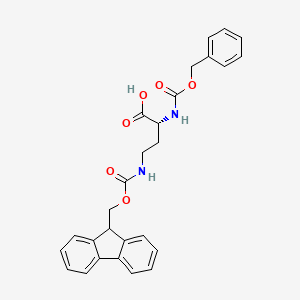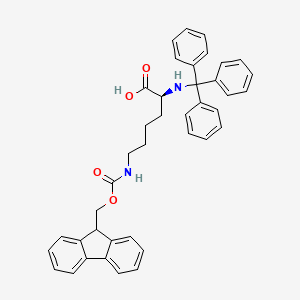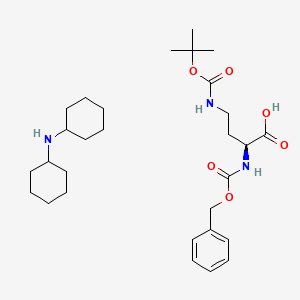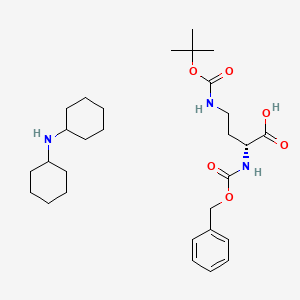
Fmoc-Lys(Dabsyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys(Dabsyl)-OH is a synthetic compound that has been widely used in scientific research for various purposes. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Fmoc-Lys(Dabsyl)-OH involves the protection of the lysine amino group with Fmoc, followed by the coupling of Dabsyl chloride to the epsilon amino group of lysine. The Fmoc group is then removed to yield the final product.
Starting Materials
Lysine, Fmoc-Cl, Dabsyl chloride, DMF, DIPEA, DCM, TFA, HPLC-grade wate
Reaction
Step 1: Protection of lysine amino group with Fmoc, React lysine with Fmoc-Cl in DMF and DIPEA to yield Fmoc-Lysine, Step 2: Coupling of Dabsyl chloride to lysine epsilon amino group, React Fmoc-Lysine with Dabsyl chloride in DMF and DIPEA to yield Fmoc-Lys(Dabsyl)-OH, Step 3: Removal of Fmoc protecting group, Treat Fmoc-Lys(Dabsyl)-OH with TFA in DCM and HPLC-grade water to remove Fmoc group and yield final product
Mecanismo De Acción
Fmoc-Lys(Dabsyl)-OH is a non-natural amino acid that can be incorporated into peptides and proteins. It functions as a fluorescent probe due to the Dabsyl group, which absorbs light at a specific wavelength and emits light at a different wavelength. This property allows researchers to study the behavior of peptides and proteins in real-time.
Efectos Bioquímicos Y Fisiológicos
Fmoc-Lys(Dabsyl)-OH does not have any known biochemical or physiological effects. It is a synthetic compound that is not found in nature and does not interact with biological systems in the same way as natural amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-Lys(Dabsyl)-OH has several advantages for lab experiments. It is stable, easy to handle, and can be incorporated into peptides and proteins without affecting their structure or function. It is also a fluorescent probe, which allows researchers to study the behavior of peptides and proteins in real-time. However, Fmoc-Lys(Dabsyl)-OH has some limitations. It is a non-natural amino acid that is not found in nature, which may limit its applications in biological systems. It is also relatively expensive compared to other amino acids, which may make it less accessible to some researchers.
Direcciones Futuras
There are several future directions for the use of Fmoc-Lys(Dabsyl)-OH in scientific research. One direction is to use it as a fluorescent probe to study protein-protein interactions and enzyme kinetics in biological systems. Another direction is to incorporate it into peptides and proteins to study their structure and function. Additionally, Fmoc-Lys(Dabsyl)-OH can be used in the development of new drugs and therapies for various diseases. Further research is needed to explore these potential applications and to optimize the synthesis method for Fmoc-Lys(Dabsyl)-OH.
Conclusion
In conclusion, Fmoc-Lys(Dabsyl)-OH is a synthetic compound that has been widely used in scientific research for various purposes. It is a stable and easy-to-handle building block in solid-phase peptide synthesis and a fluorescent probe to study protein-protein interactions and enzyme kinetics. Although it has some limitations, Fmoc-Lys(Dabsyl)-OH has several potential applications in biological systems and the development of new drugs and therapies. Further research is needed to explore these potential applications and to optimize the synthesis method for Fmoc-Lys(Dabsyl)-OH.
Aplicaciones Científicas De Investigación
Fmoc-Lys(Dabsyl)-OH has been used in various scientific research applications, including peptide synthesis, protein labeling, and fluorescence spectroscopy. It is commonly used as a building block in solid-phase peptide synthesis due to its stability and ease of handling. It can also be used as a fluorescent probe to study protein-protein interactions and enzyme kinetics.
Propiedades
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXHLQIVBKYKV-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dabsyl)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


